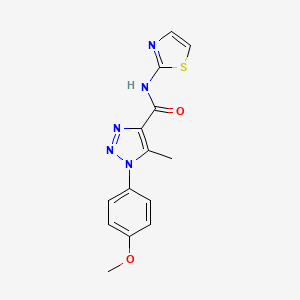

1-(4-méthoxyphényl)-5-méthyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a methyl group, a thiazol group, and a triazole carboxamide group. These functional groups could potentially give the compound a variety of interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings (thiazol and triazole) and a variety of functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the thiazol and triazole rings might participate in reactions with electrophiles or nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Applications De Recherche Scientifique

Découverte de médicaments

1-(4-méthoxyphényl)-5-méthyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide sert d'échafaudage privilégié dans la découverte de médicaments. Ses propriétés, telles que sa grande stabilité chimique, son caractère aromatique et sa capacité à former des liaisons hydrogène, en font un bloc de construction attrayant pour la conception de nouveaux produits pharmaceutiques . Parmi les exemples notables de médicaments contenant un noyau 1,2,3-triazole, on peut citer :

Activité biologique

Des études ont exploré les effets biologiques des 1,2,3-triazoles. Par exemple, les 1,2,3-triazoles fusionnés à des hétérocycles ont présenté une activité cytotoxique contre les lignées cellulaires tumorales humaines . Des recherches supplémentaires sont en cours pour découvrir d'autres propriétés biologiques.

En résumé, le this compound est un composé polyvalent dont les applications s'étendent au développement de médicaments, à la chimie et à la science des matériaux. Sa structure unique continue d'inspirer des recherches innovantes dans de multiples disciplines. 🌟 .

Mécanisme D'action

Thiazoles

are a type of heterocyclic compound that contain a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are known to be part of many biologically active compounds and drugs, including anticancer medicines . They can interact with biological systems in various ways, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Triazoles

, another class of heterocyclic compounds, are also known for their diverse biological activities . They have been used in drug discovery, organic synthesis, and chemical biology, among other fields . Triazoles can also interact with various biological targets, potentially influencing a range of biochemical pathways .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound exhibits strong binding affinity to these enzymes, leading to inhibition or modulation of their activity. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, affecting their function and downstream signaling events .

Cellular Effects

1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to influence various cellular processes. It affects cell proliferation, apoptosis, and differentiation by modulating key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. The compound also impacts gene expression by altering the activity of transcription factors and epigenetic regulators. Furthermore, it affects cellular metabolism by modulating the activity of metabolic enzymes and influencing the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of 1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. It also interacts with DNA and RNA, affecting gene expression and transcriptional regulation. Additionally, the compound modulates the activity of signaling proteins by binding to their regulatory domains, thereby influencing downstream signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. In some cases, prolonged exposure to the compound has been associated with changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of 1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of careful dosage optimization to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism and homeostasis .

Transport and Distribution

The transport and distribution of 1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization. Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability in different tissues .

Subcellular Localization

The subcellular localization of 1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is influenced by various targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its activity. The localization of the compound can affect its function and interactions with other biomolecules, highlighting the importance of understanding its subcellular distribution for its therapeutic applications .

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c1-9-12(13(20)16-14-15-7-8-22-14)17-18-19(9)10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXNEYKRWGBWKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-fluorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2593077.png)

![(E)-4-(Dimethylamino)-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2593078.png)

![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2593080.png)

![N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine](/img/structure/B2593082.png)

![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]acetamide](/img/structure/B2593089.png)

![Methyl 1-[2-(cyanomethylamino)-2-oxoethyl]-2,3,4,5-tetrahydro-1-benzazepine-7-carboxylate](/img/structure/B2593093.png)

![3-benzyl-2-(furan-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2593095.png)